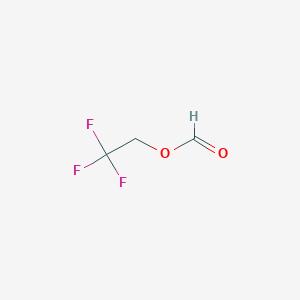

2,2,2-Trifluoroethyl formate

Vue d'ensemble

Description

2,2,2-Trifluoroethyl formate is a versatile chemical compound widely used in organic synthesis. It is a colorless liquid with a pungent odor and is known for its ability to act as a formylating reagent for alcohols, amines, and N-hydroxylamines. The compound is characterized by its high reactivity and selectivity, making it an indispensable tool in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl formate can be synthesized through the reaction of 2,2,2-trifluoroethanol with formic acid or formic acid derivatives under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the ester bond between the alcohol and the acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process .

Analyse Des Réactions Chimiques

Formylation of Ketone Enolates

TFEF reacts with preformed ketone enolates at –78°C to yield α-formyl ketones with complete regioselectivity reversal compared to classical Claisen reactions. This method is effective for both symmetrical and unsymmetrical ketones, including α,β-unsaturated ketones, achieving yields of 70–95% .

| Substrate Type | Product | Yield (%) | Regioselectivity |

|---|---|---|---|

| Cyclic ketones | α-Formyl ketones | 85–95 | Kinetic control |

| α,β-Unsaturated ketones | α′-Formyl derivatives | 70–90 | Thermodynamic control |

This approach avoids the limitations of traditional methods, such as decomposition under strong basic conditions or poor regiocontrol .

Chemoselective Formylation of Alcohols and Amines

TFEF exhibits preferential reactivity toward amines over alcohols , enabling selective formylation in multifunctional substrates. Reactions typically require heating (50–80°C) and proceed without catalysts .

Key Findings:

-

Primary/secondary amines : Formylated in >90% yield within 1–2 hours.

-

Tertiary alcohols : Moderate yields (50–60% ) due to steric hindrance.

-

Amino alcohols : Selective N-formylation occurs even with unprotected hydroxyl groups .

Example :

Formylation of N-Hydroxylamines

TFEF efficiently formylates N-hydroxylamines, a challenging substrate class, with 88–95% yields . This reactivity is critical for synthesizing hydroxamic acid derivatives used in protease inhibitors .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the formyl carbon, facilitated by TFEF’s high electrophilicity .

Comparative Analysis of Formylation Methods

| Parameter | TFEF | Classical Formates |

|---|---|---|

| Reaction Time | 1–4 hours | 12–24 hours |

| Substrate Scope | Broad (amines, alcohols, enolates) | Limited to activated substrates |

| By-Product Formation | Minimal | Significant |

| Regiocontrol | High | Low |

TFEF’s versatility and efficiency make it indispensable in pharmaceutical and materials science research, particularly for synthesizing fluorinated bioactive molecules . Its applications continue to expand with ongoing studies into novel reaction pathways and catalytic systems .

Applications De Recherche Scientifique

2,2,2-Trifluoroethyl formate has a wide range of applications in scientific research:

Organic Synthesis: It is used in the direct formylation of kinetically-generated ketone enolates, providing an efficient method for α-formylation of α,β-unsaturated ketones.

Atmospheric Chemistry: The compound is a notable degradation product of fluroxene oxidation and contributes to climate change due to its radiative efficiencies.

Spectroscopy and Molecular Structure Analysis: Its rotational spectra and molecular structure have been analyzed using chirped pulse Fourier transform microwave spectrometry.

Mass Spectrometry: In negative-ion electrospray ionization, it enhances the response of analytes, making it valuable in pharmacokinetic and drug metabolism studies.

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl formate involves the transfer of a formyl group to the target molecule. This process is facilitated by the high reactivity of the formyl group, which readily forms covalent bonds with nucleophilic sites on the substrate. The molecular targets include hydroxyl and amino groups, which react to form formylated products .

Comparaison Avec Des Composés Similaires

- Bis(2,2,2-trifluoroethyl) itaconate

- Bis(hexafluoroisopropyl) maleate

- Bis(2,2,2-trifluoroethyl) maleate

- Bis(hexafluoroisopropyl) terephthalate

- Bis(2,2,2-trifluoroethyl) phthalate

- 2,2,2-Trifluoroethyl butyrate

- 2,2,2-Trifluoroethyl 2,5-dimethoxyphenylcarbamate

Uniqueness: 2,2,2-Trifluoroethyl formate stands out due to its high selectivity and efficiency in formylation reactions. Its ability to formylate a wide range of substrates under mild conditions makes it a valuable reagent in organic synthesis. Additionally, its applications in atmospheric chemistry and mass spectrometry further highlight its versatility and importance in scientific research .

Activité Biologique

Basic Characteristics

- Molecular Weight: 128.05 g/mol

- Physical State: Colorless to almost colorless liquid

- Boiling Point: 60 °C

- Density: 1.36 g/mL at 20 °C

- Flash Point: 7 °C (highly flammable)

Formylation Reactions

TFEF is primarily used for:

- N-formylation of Amines: Rapid reaction with primary and secondary amines to yield formylated amines with high yields.

- O-formylation of Alcohols: Effective in formylating primary and secondary alcohols, although tertiary alcohols yield lower results.

- Formylation of N-Hydroxylamines: Achieves yields between 88–95%, making it a valuable reagent in synthetic organic chemistry .

The biological activity of TFEF can be attributed to its ability to modify biological molecules through formylation. Formylation is a crucial reaction in the modification of amino acids and proteins, which can influence their function and interactions within biological systems.

Study 1: Formylation Efficiency

In a study by Hill et al. (2002), TFEF was shown to effectively formylate various alcohols, amines, and N-hydroxylamines under mild conditions. The study highlighted the chemoselectivity of TFEF, where primary amines could be selectively formylated in the presence of unprotected primary alcohols .

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| Primary Amines | 85-95 | High selectivity |

| Secondary Amines | 80-90 | Good yields |

| Primary Alcohols | 75-90 | Efficient under mild conditions |

| N-Hydroxylamines | 88-95 | High yields |

Study 2: Synthesis of Bioactive Compounds

Recent advancements have demonstrated that TFEF can be utilized in synthesizing bioactive compounds. For instance, researchers have employed TFEF in asymmetric synthesis reactions leading to chiral spirooxindole derivatives with potential biological activity . The study reported yields ranging from 65% to 99% with excellent diastereo- and enantioselectivities.

Toxicological Profile

While TFEF is effective as a reagent, it also poses certain hazards:

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c4-3(5,6)1-8-2-7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFROQYMUICGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185859 | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32042-38-9 | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.